4-Hydroxyglucobrassicin
Overview
Description
4-Hydroxyglucobrassicin, also known as this compound, is an indolylmethylglucosinolic acid. It is a naturally occurring compound found in plants of the Brassicaceae family, such as broccoli, Brussels sprouts, and cabbage. This compound is known for its role in plant defense mechanisms and its potential health benefits in humans.
Mechanism of Action
Target of Action
4-Hydroxyglucobrassicin, also known as 4-Ohimg, is a specialized metabolite found widely in cruciferous vegetables . It is part of the glucosinolates (GSLs) family, which are known for their anti-cancer, disease-resistance, and insect-resistance properties . The primary targets of 4-Ohimg are the enzymes involved in the glucosinolate biosynthesis pathway .
Mode of Action
The mode of action of 4-Ohimg involves its interaction with its targets, leading to changes in the glucosinolate biosynthesis pathway . Upon tissue disruption, enzymatic hydrolysis of indolylmethylglucosinolate (IMG), a parent compound of 4-Ohimg, produces an unstable aglucone, which reacts rapidly to form indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate .
Biochemical Pathways
The glucosinolate biosynthesis pathway, which 4-Ohimg is part of, is complex and consists of three stages: side chain extension, core structure formation, and secondary modification . The side chain extension includes deamination, condensation, isomerization, and oxidative decarboxylation, involving BCAT, MAM, and other gene families . Biosynthesis of core structures consists of five biochemical steps, including oxidation, conjugated oxidation, C-S cleavage, glycosylation, and sulfidation, mainly involving CYP79 and CYP83 gene families .
Pharmacokinetics
The pharmacokinetics of 4-Ohimg, like other glucosinolates, involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, glucosinolates could be partially absorbed in their intact form through the gastrointestinal mucosa . The largest fraction is metabolized in the gut lumen . When cruciferous vegetables are consumed without processing, myrosinase enzyme present in these plants hydrolyzes the glucosinolates in the proximal part of the gastrointestinal tract to various metabolites .
Result of Action
The result of 4-Ohimg’s action is the production of various metabolites with potential health benefits. For instance, the enzymatic degradation products of glucobrassicin inhibit carcinogenesis in rodents and present a powerful activity against hormone-dependent cancers .
Action Environment
The action, efficacy, and stability of 4-Ohimg are influenced by various environmental factors. Moreover, most of the glucosinolate contents, including 4-Ohimg, were significantly reduced after chopping and storage . This reduction is mainly mediated by the action of myrosinase, which hydrolyzes the glucosinolates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyglucobrassicin typically involves the extraction from plant sources. The compound can be isolated using various chromatographic techniques. Additionally, chemical synthesis methods involve the use of glucobrassicin as a precursor, which is then hydroxylated at the 4-position on the indole ring.
Industrial Production Methods
Industrial production of this compound is primarily achieved through the cultivation of Brassicaceae plants and subsequent extraction and purification processes. Advanced biotechnological methods, such as genetic engineering, are also being explored to enhance the yield of this compound in plant sources.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyglucobrassicin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the glucosinolate structure.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
4-Hydroxyglucobrassicin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucosinolate chemistry and its reactivity.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with herbivores and pathogens.
Medicine: Research is ongoing to explore its potential health benefits, including anti-cancer properties and its role in detoxification processes.
Industry: It is used in the development of natural pesticides and as a bioactive compound in functional foods and nutraceuticals.
Comparison with Similar Compounds
4-Hydroxyglucobrassicin is unique among glucosinolates due to its hydroxyl group at the 4-position. Similar compounds include:
Glucobrassicin: The parent compound without the hydroxyl group.
Sinigrin: Another glucosinolate with a different side chain structure.
Phenylethylglucosinolate: A glucosinolate with a phenylethyl side chain.
Compared to these compounds, this compound exhibits distinct biological activities and chemical reactivity due to the presence of the hydroxyl group.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O10S2/c19-6-10-13(21)14(22)15(23)16(27-10)29-11(18-28-30(24,25)26)4-7-5-17-8-2-1-3-9(20)12(7)8/h1-3,5,10,13-17,19-23H,4,6H2,(H,24,25,26)/b18-11-/t10-,13-,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYCLLHRFFFLG-WVGMDVCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83327-20-2 | |
Record name | 4-Hydroxy-3-indolylmethylglucosinolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-Hydroxyglucobrassicin and where is it found?
A1: this compound (4-Hydroxyindol-3-ylmethyl glucosinolate) is a naturally occurring glucosinolate belonging to the indole subclass. It's primarily found in plants of the Brassicaceae family, such as cabbage, broccoli, kale, and rapeseed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What is the role of this compound in plants?
A2: Like other glucosinolates, this compound plays a crucial role in plant defense mechanisms against herbivores and pathogens. When plant tissues are damaged, this compound is hydrolyzed by the enzyme myrosinase, releasing biologically active breakdown products with potential anti-herbivore and antimicrobial properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H18N2O9S2, and its molecular weight is 434.44 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Can you describe the spectroscopic data associated with this compound?
A4: this compound has been characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, helping determine its structure. 1H and 2D NMR spectroscopy were specifically used to confirm the structure of 1,4-dimethoxyglucobrassicin, a related glucosinolate. []
- Near-infrared spectroscopy (NIRS): Utilized for rapid screening and quantification of glucosinolates, including this compound, in plant materials like seeds. [, ]
- High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): Enables separation, identification, and quantification of this compound and other glucosinolates based on their retention times, mass-to-charge ratios, and fragmentation patterns. [, , , , , ]
Q5: How does this compound contribute to the blue discoloration in Japanese radish?
A5: this compound acts as a precursor to blue pigments formed in Japanese radish roots after harvest. This discoloration, a physiological phenomenon triggered by storage at around 20°C, involves the oxidation of this compound. This oxidation process, likely mediated by enzymes like peroxidase, leads to the formation of blue compounds. [, ]
Q6: Is this compound stable during food processing?
A6: this compound can degrade during food processing. For instance, boiling "mugnolo" (a variety of Brassica oleracea) resulted in a 50% reduction in its concentration. [] Similarly, storing Chinese cabbage at 4°C for 72 hours led to a significant reduction in total glucosinolates, including this compound. [] The extent of degradation depends on factors like temperature, duration, and specific processing method.
Q7: How does the content of this compound vary within a plant?
A7: The distribution of this compound isn't uniform within a plant. Research shows varying concentrations in different plant parts. For instance, in collard plants, the total glucosinolate content was highest in roots, with gluconasturtiin as the major glucosinolate. In contrast, the flower, leaf, and stem had lower total glucosinolates, with this compound being predominant. [] In Chinese kale, the top section of bolting stems had the highest total, total aliphatic, and total indolyl glucosinolate content. []
Q8: How do environmental factors like light and dark conditions affect the accumulation of this compound in plants?
A8: Studies on Chinese cabbage seedlings demonstrated that light significantly influences this compound accumulation. Seedlings grown under light conditions showed significantly higher total glucosinolate content compared to those grown in darkness. [] This highlights the interplay between environmental factors and the biosynthesis of this compound.
Q9: How does the concentration of this compound vary among different Brassica cultivars?
A9: Significant variations in this compound content are observed among different Brassica cultivars. For example, in a study analyzing 28 Japanese radish cultivars, 4MTB-GSL was the dominant glucosinolate, with its content ranging from 8.6 μmol/g in 'Koushin' to 135.7 μmol/g in 'Karami 199'. [] This variability highlights the genetic basis for glucosinolate accumulation and the potential for breeding programs targeting specific profiles.
Q10: What analytical techniques are used for the quantification of this compound?
A10: Several analytical techniques are used to quantify this compound in plant samples:
- High-Performance Liquid Chromatography (HPLC): This is a common technique for separating and quantifying individual glucosinolates, including this compound. [, , , , , , , , , , , , , , ]
- Gas Chromatography (GC): GC can be used to analyze glucosinolate breakdown products after enzymatic hydrolysis. []
- Near-Infrared Reflectance Spectroscopy (NIRS): NIRS offers a rapid and non-destructive method for estimating total glucosinolate content in seeds and potentially other plant tissues. [, , ]
Q11: How can the content of this compound in Brassica crops be influenced for potential applications?
A11: The content of this compound in Brassica crops can be influenced through several approaches:
- Breeding Programs: Selecting and crossing plants with desirable glucosinolate profiles can lead to the development of cultivars with increased or decreased levels of specific glucosinolates. [, , ]
- Environmental Manipulation: Factors like light exposure, temperature, and nutrient availability during plant growth can impact glucosinolate biosynthesis and accumulation. [, ]
- Elicitation: Applying elicitors like methyl jasmonate (MeJA) can trigger defense responses in plants, potentially leading to enhanced production of specific glucosinolates like glucobrassicin and neoglucobrassicin. []
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